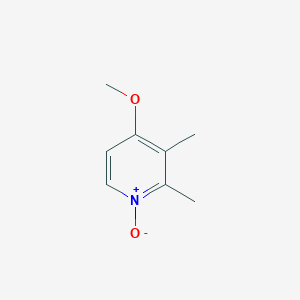
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Cat. No. B3030900
Key on ui cas rn:
102625-96-7
M. Wt: 153.18 g/mol
InChI Key: JSQFDZRGFDNEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08778975B2
Procedure details


To 37.2 g of 4-methoxy-2,3-dimethylpyridine-1-oxide, 55.0 g (5.0 eq.) of acetic anhydride was added, and the mixture was allowed to react for 3 hours at 90 to 100° C. Acetic anhydride was distilled off, and then the resulting concentrated residue was purified on a silica gel column, to obtain 15.8 g of 2-acetoxymethyl-3-methyl-4-methoxy-pyridine as an oily matter.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N+:6]([O-])=[C:5]([CH3:10])[C:4]=1[CH3:11].[C:12]([O:15]C(=O)C)(=[O:14])[CH3:13]>>[C:12]([O:15][CH2:10][C:5]1[C:4]([CH3:11])=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][N:6]=1)(=[O:14])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
37.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=[N+](C=C1)[O-])C)C
|
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for 3 hours at 90 to 100° C
|
|
Duration
|
3 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Acetic anhydride was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting concentrated residue was purified on a silica gel column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC1=NC=CC(=C1C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
